(3-Chloro-6-methylpyrazin-2-yl)methanamine
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Overview
Description
(3-Chloro-6-methylpyrazin-2-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-6-methylpyrazin-2-yl)methanamine typically involves the chlorination of 6-methylpyrazine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amine derivatives under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-6-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide under basic conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
(3-Chloro-6-methylpyrazin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
- (3-Chloropyrazin-2-yl)methanamine
- (3-Chloro-5-methylpyrazin-2-yl)methanamine
- (3-Chloro-6-ethylpyrazin-2-yl)methanamine
Comparison: (3-Chloro-6-methylpyrazin-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
(3-chloro-6-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,2,8H2,1H3 |
InChI Key |
OYCMGTYAHXBDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)CN)Cl |
Origin of Product |
United States |
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